molecular formula C26H32BrOP B3055597 Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide CAS No. 65734-62-5

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide

Cat. No.: B3055597
CAS No.: 65734-62-5
M. Wt: 471.4 g/mol
InChI Key: IGIXSZMDWZOLMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C26H32BrOP. It is characterized by the presence of a triphenylphosphonium group attached to an 8-hydroxyoctyl chain, with bromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.

    Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cellular organelles.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

Target of Action

The primary target of 8-Hydroxyoctyl triphenylphosphonium bromide is the mitochondria . Mitochondria are often referred to as the powerhouses of the cell, playing a crucial role in energy production, cell respiration, and intrinsic cell death . They are also the main source of endogenous reactive oxygen species, including free radicals .

Mode of Action

The compound might interact with cell membranes due to its amphiphilic nature. The molecule could self-assemble into micelles or vesicles due to the interaction between the polar head and non-polar tail. This interaction could potentially lead to changes in the structure and function of the cell membranes.

Biochemical Pathways

It is known that mitochondria play a key role in a variety of biochemical pathways, including atp synthesis and oxidative phosphorylation . Therefore, any compound that targets mitochondria could potentially affect these pathways.

Pharmacokinetics

The compound likely exhibits some solubility in polar organic solvents due to the presence of the phosphonium cation. The hydroxyl group might enhance water solubility to some extent. These properties could potentially impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of 8-Hydroxyoctyl triphenylphosphonium bromide could potentially be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other conditions could potentially affect the compound’s action.

Future Directions

Phosphonium-based ionic liquids, including PTAH, have potential applications in various fields of research and industry due to their unique physical and chemical properties. They have been used as catalysts and extractants in various processes, and there is growing interest in their use in separation processes, including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an 8-hydroxyoctyl halide, such as 8-bromooctanol. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the phosphonium salt. The general reaction scheme is as follows:

Ph3P+Br(CH2)7OHPh3P+(CH2)7OHBr\text{Ph}_3\text{P} + \text{Br}-(\text{CH}_2)_7\text{OH} \rightarrow \text{Ph}_3\text{P}^+-(\text{CH}_2)_7\text{OH} \text{Br}^- Ph3​P+Br−(CH2​)7​OH→Ph3​P+−(CH2​)7​OHBr−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The phosphonium group can participate in reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of new phosphonium salts with different counterions.

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of reduced phosphonium compounds.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonium, (8-hydroxyhexyl)triphenyl-, bromide
  • Phosphonium, (8-hydroxyoctyl)triphenyl-, chloride
  • Phosphonium, (8-hydroxydecyl)triphenyl-, bromide

Uniqueness

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better solubility, reactivity, and targeting capabilities in various applications.

Properties

IUPAC Name

8-hydroxyoctyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32OP.BrH/c27-22-14-3-1-2-4-15-23-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21,27H,1-4,14-15,22-23H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXSZMDWZOLMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463952
Record name Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65734-62-5
Record name Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Reactant of Route 2
Reactant of Route 2
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Reactant of Route 3
Reactant of Route 3
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Reactant of Route 4
Reactant of Route 4
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Reactant of Route 5
Reactant of Route 5
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
Reactant of Route 6
Reactant of Route 6
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.